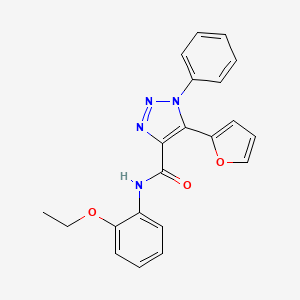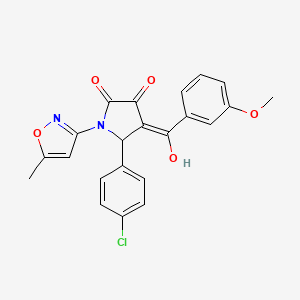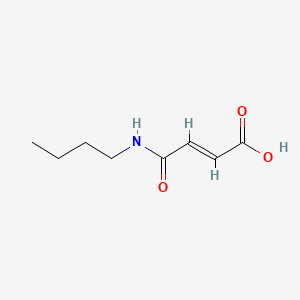
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EFC, is an organic compound with a variety of applications in both scientific research and laboratory experiments. It is a heterocyclic compound that consists of a nitrogen atom, an ether group, a furan ring, and a phenyl group attached to a carboxamide group. Its unique properties have made it an attractive molecule for a range of studies.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in a variety of scientific fields. In particular, it has been used for its anti-inflammatory, anti-bacterial, and anti-cancer activities. In vitro studies have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has the potential to inhibit the growth of various cancer cell lines, including those of breast, prostate, and lung cancer. It has also been studied for its ability to modulate the immune system and reduce inflammation. Additionally, N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its anti-bacterial activities, showing potential to inhibit the growth of various pathogenic bacteria.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is thought to involve a variety of pathways. Studies have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can interact with multiple targets, including proteins, enzymes, and receptors. For example, it has been shown to bind to and inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of pro-inflammatory molecules. It has also been shown to bind to and activate the transcription factor NF-kB, which is involved in the regulation of inflammation and the immune response. In addition, N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to bind to and inhibit the activity of several other proteins, enzymes, and receptors involved in the regulation of inflammation and the immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been studied in both in vitro and in vivo studies. In vitro studies have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various cancer cell lines, reduce inflammation, and modulate the immune system. In vivo studies have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has the potential to reduce inflammation and modulate the immune system in animal models. Additionally, studies in animal models have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has the potential to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research and laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively expensive compound, and it is not widely available. Additionally, its mechanism of action is not fully understood, and further research is needed to better understand its effects.
Orientations Futures
There are a number of potential future directions for research into N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. For example, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to determine its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. Finally, further research is needed to identify potential side effects of N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide and to determine the optimal dosage and administration for various applications.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized in a two-step process, beginning with the reaction of ethyl 2-bromoacetate and 5-bromofuran-2-carboxaldehyde in the presence of sodium hydride and dimethylformamide. This yields the intermediate product 5-ethyl-2-furan-2-carboxylic acid. The second step involves the reaction of 5-ethyl-2-furan-2-carboxylic acid with 1-phenyl-1H-1,2,3-triazole-4-carboxamide in the presence of potassium carbonate in dimethylformamide. This yields the desired product, N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-2-27-17-12-7-6-11-16(17)22-21(26)19-20(18-13-8-14-28-18)25(24-23-19)15-9-4-3-5-10-15/h3-14H,2H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZFDMTTZJEHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421302.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6421314.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)

![2-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421342.png)
![2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6421352.png)
![3-[(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6421355.png)

![N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B6421368.png)

![2-{1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6421382.png)